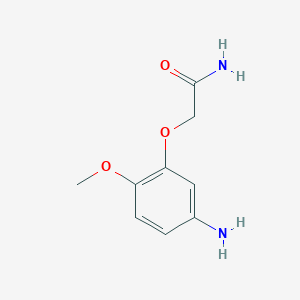![molecular formula C15H17N3O B3316766 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea CAS No. 954568-55-9](/img/structure/B3316766.png)
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
Vue d'ensemble
Description
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea is a synthetic molecule with the molecular formula C15H17N3O and a molecular weight of 255.31 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea typically involves the reaction of 4-(1-aminoethyl)aniline with phenyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro derivatives can be reduced back to the aminoethyl group.
Substitution: The phenylurea moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Aminoethyl derivatives.
Substitution: Halogenated or sulfonated phenylurea derivatives.
Applications De Recherche Scientifique
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Aminoethyl)aniline: A precursor in the synthesis of 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea.
Phenyl isocyanate: Another precursor used in the synthesis.
Thiourea derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11(16)12-7-9-14(10-8-12)18-15(19)17-13-5-3-2-4-6-13/h2-11H,16H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGUJORUUQXWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide](/img/structure/B3316684.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)

![Acetamide, 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-[3-fluoro-4-(2-hydroxy-2-methylpropoxy)-2-methylphenyl]-](/img/structure/B3316713.png)





![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)

![2-[4-(1-Aminoethyl)phenoxy]acetamide](/img/structure/B3316772.png)
![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)
![{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine](/img/structure/B3316794.png)
